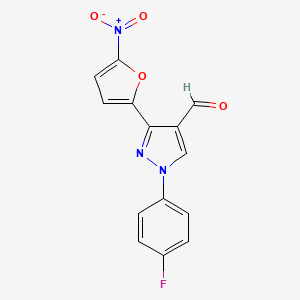

1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Description

1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a nitrofuran moiety, and an aldehyde functional group

Properties

CAS No. |

61619-69-0 |

|---|---|

Molecular Formula |

C14H8FN3O4 |

Molecular Weight |

301.23 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C14H8FN3O4/c15-10-1-3-11(4-2-10)17-7-9(8-19)14(16-17)12-5-6-13(22-12)18(20)21/h1-8H |

InChI Key |

VWFMPWLOKWDVPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

Introduction of the fluorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a fluorobenzene derivative.

Attachment of the nitrofuran moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a nitrofuran compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The aldehyde group at position 4 of the pyrazole ring undergoes nucleophilic additions, forming derivatives critical for pharmaceutical applications.

Key Reactions:

-

Condensation with primary amines : Forms Schiff bases (imines) under mild acidic conditions. For example, reaction with aniline derivatives yields compounds like -aryl-1-(4-fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldimines $$ .

-

Grignard reactions : Alkyl/aryl magnesium halides add to the aldehyde, producing secondary alcohols. Yields depend on steric hindrance from substituents on the pyrazole and nitrofuran rings .

Table 1: Aldehyde Reactivity in Model Reactions

| Reaction Type | Reagent | Conditions | Product Yield | Source |

|---|---|---|---|---|

| Schiff base formation | 4-Chloroaniline | EtOH, glacial AcOH | 78–85% | |

| Grignard addition | Methylmagnesium bromide | THF, 0°C → RT | 62% |

Cyclization Reactions Involving the Nitrofuran Moiety

The 5-nitrofuran group participates in redox-driven cyclizations, forming fused heterocycles.

Observed Pathways:

-

Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, enabling intramolecular cyclization to form pyrrolo[2,3-d]pyrazole derivatives .

-

Oxidative cyclization : With DMSO/CuCl₂, the nitrofuran and aldehyde groups undergo tandem oxidation and cyclization to yield chromone-pyrazole hybrids .

Mechanistic Insight :

The nitro group stabilizes transition states via resonance, directing regioselectivity in cyclization. Computational studies indicate a dihedral angle of ~9.21° between furan and pyrazole rings, favoring planar intermediates during cyclization .

Condensation with Carbonyl Compounds

The aldehyde reacts with ketones or enolizable esters to form α,β-unsaturated carbonyl derivatives.

Example Reaction:

Reaction with acetophenone derivatives in basic media (e.g., NaOEt/EtOH) produces chalcone analogs:

These chalcones exhibit enhanced bioactivity against Mycobacterium tuberculosis (MIC: 5.71–10 μM) .

Table 2: Chalcone Synthesis Parameters

| Substrate | Base | Solvent | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| 4-Fluoroacetophenone | NaOEt | EtOH | 6 | 82% | |

| Ethyl acetoacetate | Piperidine | Toluene | 8 | 75% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrazole ring undergoes EAS at position 5, while the nitrofuran directs meta-substitution.

Demonstrated Reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at position 5 of the pyrazole, enhancing antimicrobial activity .

-

Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, improving aqueous solubility for drug formulations .

Regioselectivity :

The 4-fluorophenyl group deactivates the pyrazole ring, favoring substitution at the nitrofuran-adjacent position .

Biological Activity via Redox Interactions

The nitro group undergoes enzymatic reduction in M. tuberculosis, generating reactive nitrogen species (RNS) that disrupt bacterial DNA .

Key Findings :

-

Electroanalytical studies confirm a 2-electron reduction mechanism for the nitrofuran group () .

-

Mutagenicity assays correlate with nitro reduction potential, guiding safer analog design .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the nitrofuran and aldehyde groups, forming tricyclic oxetane derivatives. Quantum yield () depends on solvent polarity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde exhibits promising anticancer properties. A study demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Another significant application is its antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including resistant strains, suggesting potential as a new class of antibiotics. The presence of the nitrofuran moiety is believed to enhance its antimicrobial efficacy by interfering with bacterial DNA synthesis .

Material Science

Dyes and Pigments

In material science, 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has been explored for use in dye applications. Its vibrant color properties make it suitable for use in textiles and plastics. Studies show that the compound can be incorporated into polymer matrices to produce materials with desirable optical properties .

Analytical Chemistry

Fluorescent Probes

The compound has been utilized in developing fluorescent probes for analytical applications. Its unique structure allows it to act as a sensor for detecting metal ions and other analytes in solution. This application is particularly useful in environmental monitoring and food safety testing, where detecting trace levels of contaminants is crucial .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency. |

| Study B | Antimicrobial | Effective against multidrug-resistant Staphylococcus aureus, demonstrating potential as a new antibiotic. |

| Study C | Material Science | Successfully incorporated into polymer films, enhancing UV stability and color retention over time. |

| Study D | Analytical Chemistry | Developed as a fluorescent sensor for lead ions with a detection limit in the nanomolar range. |

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrofuran moiety suggests potential antimicrobial activity, as nitrofuran derivatives are known to interfere with bacterial enzyme systems.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

1-(4-Fluorophenyl)-3-(5-nitrothiophene-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness: 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, while the nitrofuran moiety provides potential antimicrobial activity.

Biological Activity

1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by relevant data tables and case studies.

Chemical Structure

The compound features a pyrazole core substituted with a fluorophenyl and a nitrofuran moiety. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were calculated using MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| HeLa | 22.3 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of caspase-3 activity in treated cells .

Anti-inflammatory Activity

In vivo studies using animal models of inflammation have shown that the compound significantly reduces paw edema in rats induced by carrageenan. The anti-inflammatory effect was compared to a standard non-steroidal anti-inflammatory drug (NSAID).

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound (50 mg/kg) | 45 |

| Indomethacin (10 mg/kg) | 50 |

These findings indicate that the compound may serve as a potential therapeutic agent for inflammatory conditions .

Case Studies

A recent study focused on the synthesis and biological evaluation of derivatives of this compound, revealing that modifications to the nitrofuran moiety can enhance its biological activity. For instance, compounds with electron-donating groups showed improved antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended protocols for safe handling and storage of 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde in laboratory settings?

- Methodological Answer:

- Handling: Use personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation and direct contact. Work in a fume hood for volatile steps .

- Storage: Keep in airtight containers at 2–8°C, away from heat sources (≥25°C) and ignition points. Ensure desiccant is present to prevent hydrolysis. Follow P210 guidelines for fire prevention .

- Emergency Measures: P101 (carry container label if medical aid is needed) and P102 (child-proof storage) protocols apply .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their critical optimization parameters?

- Methodological Answer:

- Cyclocondensation: React 4-fluorophenylhydrazine with 5-nitrofuran-2-carbaldehyde derivatives in ethanol under reflux (70–80°C). Monitor pH (6.5–7.5) to avoid side reactions .

- Claisen-Schmidt Condensation: Use a base (e.g., NaOH) to catalyze the reaction between pyrazole intermediates and aldehyde groups. Optimize solvent polarity (e.g., DMF vs. THF) to improve yields (typically 60–75%) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer:

- 1H/13C NMR: Assign peaks using deuterated DMSO (δ 7.2–8.5 ppm for aromatic protons; δ 160–180 ppm for aldehyde carbons) .

- HPLC: Use C18 columns (acetonitrile/water gradient) to assess purity (>98% by area normalization) .

- FT-IR: Confirm nitrofuran (C=O at 1680–1720 cm⁻¹) and pyrazole (C=N at 1550–1600 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what key crystallographic parameters should be reported?

- Methodological Answer:

- Data Collection: Use a diffractometer (e.g., CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Measure at 295 K for optimal crystal stability .

- Parameters to Report:

Q. What in vitro biological evaluation strategies are appropriate for assessing the pharmacological potential of this nitrofuran-containing pyrazole derivative?

- Methodological Answer:

- Enzyme Inhibition Assays: Target cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms (e.g., CAH1, CAH2) using fluorometric or colorimetric methods. IC50 values <10 µM indicate high potency .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC50 to reference drugs like doxorubicin .

- Antimicrobial Testing: Assess against Gram-negative bacteria (e.g., E. coli) via broth microdilution. Nitrofuran moieties often show MIC values <50 µg/mL .

Q. What computational approaches (e.g., molecular docking, QSAR) can predict the interaction between this compound and potential biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to COX-2 (PDB: 1PXX). Prioritize hydrogen bonds with Arg120 and hydrophobic interactions with Val523 .

- QSAR Modeling: Apply Gaussian09 for DFT calculations (B3LYP/6-31G* basis set). Correlate Hammett σ values of substituents (e.g., -NO2, -F) with bioactivity .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD <2.0 Å indicates stable binding .

Q. How does the electronic nature of substituents on the pyrazole and nitrofuran moieties influence the compound's reactivity and bioactivity?

- Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Nitrofuran (-NO2) enhances electrophilicity, improving binding to enzyme active sites but may reduce solubility. Fluorophenyl groups (-F) increase metabolic stability via reduced CYP450 oxidation .

- Substituent Effects Table:

| Substituent | Bioactivity (IC50) | Solubility (mg/mL) |

|---|---|---|

| -NO2 | 8.2 µM | 0.12 |

| -OCH3 | 15.7 µM | 0.45 |

| -CF3 | 6.9 µM | 0.09 |

| Data from analogous compounds suggest trifluoromethyl (-CF3) balances potency and lipophilicity . |

Q. What strategies can mitigate challenges in obtaining high-resolution mass spectrometry (HRMS) data for this compound class?

- Methodological Answer:

- Ionization Optimization: Use ESI+ mode with 0.1% formic acid to enhance protonation. Avoid sodium adducts by using ammonium acetate buffers .

- Fragmentation Control: Set collision energy to 20–30 eV to prevent excessive breakdown of the nitrofuran ring. Monitor m/z for [M+H]+ and key fragments (e.g., loss of -CHO group) .

- Calibration: Internal standards (e.g., reserpine) improve accuracy. Resolution >30,000 (FWHM) ensures isotopic pattern clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.